molecular formula C17H23ClN2O2S B247760 1-[(4-CHLOROPHENYL)SULFONYL]-4-(3-CYCLOHEXENYLMETHYL)PIPERAZINE

1-[(4-CHLOROPHENYL)SULFONYL]-4-(3-CYCLOHEXENYLMETHYL)PIPERAZINE

Cat. No.: B247760
M. Wt: 354.9 g/mol
InChI Key: CKVAUIQKJCZOOC-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-(3-cyclohexenylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a cyclohexenylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(3-cyclohexenylmethyl)piperazine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(3-cyclohexenylmethyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)sulfonyl]-4-(3-cyclohexenylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(3-cyclohexenylmethyl)piperazine involves its interaction with specific molecular targets. The compound may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it has been shown to interact with histamine H1 receptors, which play a role in allergic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chlorophenyl)sulfonyl]-4-(3-cyclohexenylmethyl)piperazine is unique due to the presence of the cyclohexenylmethyl group, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C17H23ClN2O2S

Molecular Weight

354.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(cyclohex-3-en-1-ylmethyl)piperazine

InChI

InChI=1S/C17H23ClN2O2S/c18-16-6-8-17(9-7-16)23(21,22)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-2,6-9,15H,3-5,10-14H2

InChI Key

CKVAUIQKJCZOOC-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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